
GSK872
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK872は、GSK2399872Aとしても知られており、受容体相互作用タンパク質キナーゼ3(RIP3)の強力かつ選択的な阻害剤です。RIP3は、プログラム細胞死の一種であるネクローシスにおいて重要な役割を果たします。this compoundは、IC50値が1.8 nMで、RIP3のキナーゼドメインに高親和性で結合します。 これは、IC50値が1.3 nMで、RIP3キナーゼ活性を効果的に阻害します .
準備方法
合成経路:: GSK872の合成経路は、入手可能な文献では明示的に述べられていません。 通常、特定の前駆体を含む一連の化学反応によって合成されます。 正確な合成経路を明らかにするには、さらなる研究が必要です。
工業生産方法:: this compoundの工業規模での生産方法に関する情報は限られています。 研究用化合物として、主にラボ環境で合成されています。
化学反応の分析
GSK872は、以下を含むさまざまな化学反応に関与しています。
酸化: this compoundは酸化反応を受ける可能性があります。
還元: 還元反応も関連している可能性があります。
置換: 置換反応が発生する可能性があります。
これらの反応で使用される一般的な試薬や条件は、明確に文書化されていません。 これらの反応から生成される主要な生成物は、特定の反応条件と出発物質によって異なります。
4. 科学研究への応用
This compoundは、いくつかの科学分野で応用されています。
化学: 研究者は、細胞シグナル伝達経路とキナーゼ阻害を研究するためにthis compoundを使用しています。
生物学: 特にネクローシスにおける細胞死研究に使用されています。
医学: this compoundの潜在的な治療用途には、脳傷害治療があり、初期の脳浮腫と神経学的欠損の改善が見られます。
産業: 産業で直接使用されるわけではありませんが、その研究は、創薬と細胞プロセスの理解に貢献しています。
科学的研究の応用
Glaucoma Research
GSK872 has been studied for its neuroprotective effects against retinal ganglion cell (RGC) death induced by glutamate excitotoxicity, a condition relevant in glaucoma. In vitro and in vivo studies demonstrated that this compound effectively inhibited the RIP1/RIP3/MLKL pathway, which is implicated in necroptosis. The compound not only prevented RGC loss but also reduced oxidative stress and inflammation associated with neurodegeneration .
Key Findings :
- This compound administration resulted in increased RGC survival and reduced retinal damage.
- It inhibited the activation of the NLRP3 inflammasome, which is linked to neuroinflammation in glaucoma .
Traumatic Brain Injury
Research indicates that this compound improves outcomes following traumatic brain injury (TBI) by attenuating inflammation and promoting neuronal survival. The inhibition of RIP3 by this compound facilitates a shift from necroptosis to apoptosis, thereby enhancing neuronal viability post-injury .
Psoriasis and Skin Inflammation
In studies focusing on skin keratinocytes, this compound demonstrated effectiveness in inhibiting necroptosis. This inhibition is crucial for managing inflammatory conditions such as psoriasis, where keratinocyte death contributes to disease pathology. The compound was shown to restore normal cellular morphology and reduce inflammatory markers when applied to necroptotic cells induced by TNF-alpha .
Experimental Results :
- Treatment with this compound led to decreased levels of RIPK1, RIPK3, and phosphorylated MLKL, indicating successful blockage of the necroptotic signaling pathway .
Enterovirus 71 (EV71) Infection
This compound has also been investigated for its antiviral properties. In studies involving EV71 infection in Vero cells, this compound effectively suppressed viral replication through the modulation of the RIPK3/Stat3 pathway. This suggests potential applications in treating viral infections where necroptosis plays a role in pathogenesis .
Summary of Applications
作用機序
GSK872は、RIP3キナーゼ活性を阻害することでその効果を発揮します。 ネクローシスとそれに続く高移動度グループボックス1(HMGB1)の細胞質への移行を防ぎます。 関与する分子標的と経路は、細胞死の調節と複雑に関連しています .
6. 類似の化合物との比較
This compoundの独自性は、RIP3の特定の標的化にあります。 類似の化合物には、他のRIP3阻害剤が含まれますが、this compoundの高い親和性と選択性がそれを際立たせています。
This compoundは、主に科学研究目的で使用されていることを忘れないでください。その潜在的な治療用途は、現在も調査中です。
類似化合物との比較
GSK872’s uniqueness lies in its specific targeting of RIP3. Similar compounds include other RIP3 inhibitors, but this compound’s high affinity and selectivity set it apart.
Remember that this compound is primarily used for scientific research purposes, and its potential therapeutic applications are still under investigation.
生物活性
GSK872 is a selective inhibitor of receptor-interacting protein kinase 3 (RIPK3), a key regulator of necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered attention for its potential therapeutic applications in various neurodegenerative diseases and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical implications.
This compound inhibits RIPK3 kinase activity, which is crucial for necroptosis induction. By binding to the kinase domain of RIPK3, this compound prevents the phosphorylation events necessary for necroptosis to occur. This inhibition not only blocks cell death pathways but also modulates inflammatory responses associated with necroptotic signaling.
In Vitro Studies
-
Retinal Ganglion Cells (RGCs) Protection :
- A study demonstrated that this compound protects RGCs from glutamate-induced excitotoxicity by inhibiting the RIP1/RIP3/MLKL pathway. The administration of this compound significantly reduced RGC death and neuroinflammation in an in vitro model of glaucoma, suggesting its neuroprotective properties .
- Dose-dependent effects were observed, with optimal protection at 40 μM concentration, where this compound enhanced cell viability and reduced oxidative stress markers such as reactive oxygen species (ROS) and glutathione (GSH) depletion .
-
Cell Line Studies :
- In HT-29 human colon cancer cells, this compound effectively blocked TNF-induced necroptosis in a concentration-dependent manner. The compound demonstrated minimal cross-reactivity with other kinases, indicating its specificity for RIPK3 .
- Additional studies indicated that this compound could inhibit necroptosis in primary human neutrophils and mouse macrophages, further supporting its role as a potent RIPK3 inhibitor .
In Vivo Studies
- In animal models, intravitreal injection of this compound led to significant preservation of retinal structure and function following NMDA-induced injury. The treatment resulted in increased RGC density and retinal thickness compared to control groups, reinforcing the compound's potential as a therapeutic agent in neurodegenerative conditions like glaucoma .
Data Summary
Case Study: Neuroprotection in Glaucoma
In a controlled experiment involving glaucoma models, this compound was administered to assess its protective effects on RGCs subjected to excitotoxic stress. Results indicated that this compound not only preserved cell viability but also downregulated inflammatory cytokines associated with neurodegeneration. This highlights the compound's dual role in providing neuroprotection while modulating inflammatory responses .
Case Study: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory properties of this compound in THP-1 cells stimulated with lipopolysaccharides (LPS). The results showed that this compound effectively inhibited RIP3-mediated necroptosis and reduced pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory diseases .
特性
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBTQNFAPKACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。